Bienvenue dans la boutique en ligne BenchChem!

IWP-051

sGC stimulator ADME oral bioavailability

IWP-051 is a uniquely characterized sGC stimulator, distinct from Wnt-pathway Porcn inhibitors. Its mapped binding site, >99% plasma protein binding, high passive permeability, and absence of P-gp efflux ensure reliable PK/PD correlations. With >40% oral bioavailability in multiple species, it is ideal for once-daily dosing in cardiovascular and fibrosis research models.

Molecular Formula C17H11F2N5O2
Molecular Weight 355.3048
CAS No. 1354041-91-0
Cat. No. B608156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWP-051
CAS1354041-91-0
SynonymsIWP-051;  IWP051;  IWP 051.
Molecular FormulaC17H11F2N5O2
Molecular Weight355.3048
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=O)N3)F)C4=NOC=C4)F
InChIInChI=1S/C17H11F2N5O2/c18-11-4-2-1-3-10(11)9-24-15(13-5-6-26-23-13)7-14(22-24)16-20-8-12(19)17(25)21-16/h1-8H,9H2,(H,20,21,25)
InChIKeyLIVYVCAUBHXIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IWP-051 CAS 1354041-91-0: A Structurally Characterized and Orally Bioavailable Soluble Guanylate Cyclase (sGC) Stimulator for Research


IWP-051 is a synthetic small-molecule soluble guanylate cyclase (sGC) stimulator that belongs to the 4-hydroxypyrimidine chemical class [1]. It functions by binding to a conserved pocket in the heme domain of sGC, synergistically enhancing nitric oxide (NO)-mediated cGMP production [2]. Distinct from the IWP series of Porcupine (Porcn) inhibitors, IWP-051 is not a Wnt pathway inhibitor but instead targets the NO-sGC-cGMP signaling axis, which is implicated in cardiovascular diseases and fibrosis [1]. It is characterized by extensive in vitro ADME and cross-species pharmacokinetic profiling, with its binding site definitively mapped through photoaffinity labeling and NMR studies [2].

Why IWP-051 Cannot Be Substituted by Generic Wnt Pathway IWPs or Other sGC Modulators in ADME-Sensitive Research


The IWP nomenclature encompasses distinct pharmacological classes with mutually exclusive target engagement: IWP-2, IWP-3, and IWP-4 are Porcn inhibitors that block Wnt palmitoylation and secretion [1], whereas IWP-051 is an sGC stimulator that enhances NO-driven cGMP production [2]. Substitution with generic Porcn-inhibiting IWPs would completely alter the biological pathway under investigation. Furthermore, IWP-051 exhibits a unique combination of ADME properties—>99% plasma protein binding, high passive permeability, and complete absence of P-gp-mediated efflux in Caco-2 models—that cannot be assumed for other sGC stimulators or structurally related analogs [2]. Its extended elimination half-life (>4 hours in rats) and >40% oral bioavailability across three preclinical species enable once-daily dosing potential that is not a class-wide feature of all sGC stimulators [2].

IWP-051 Quantitative Evidence Guide: Differentiating Data Versus sGC Stimulator Benchmarks and Porcn-Inhibiting IWPs


Plasma Protein Binding and Permeability Profile of IWP-051 Enables Favorable Oral Exposure

IWP-051 demonstrates >99% plasma protein binding, high passive permeability, and complete absence of efflux in a Caco-2 intestinal absorption model [1]. This ADME profile differentiates it from compounds with lower permeability or P-gp substrate liability that would exhibit reduced oral absorption and higher inter-individual variability. The lack of Caco-2 efflux (efflux ratio not significantly >1) indicates that IWP-051 is not a substrate for intestinal P-glycoprotein, a common liability among drug candidates that limits oral exposure.

sGC stimulator ADME oral bioavailability

Cross-Species Pharmacokinetic Parameters of IWP-051 Demonstrate Consistent Oral Bioavailability and Low Clearance

IWP-051 was evaluated in mouse, rat, and dog pharmacokinetic studies following oral (1 mg/kg) and intravenous (0.1 mg/kg) administration [1]. The compound exhibits oral bioavailability >40% across all three species, with elimination half-life >4 hours in rats and low clearance values (mouse: 38 mL/min/kg; rat: 23 mL/min/kg; dog: 11 mL/min/kg) [1]. The volume of distribution is low (rat Vss = 1.1 L/kg), consistent with high plasma protein binding [1]. Tmax values exceed 3 hours in rats, indicating sustained absorption [1].

sGC stimulator pharmacokinetics cross-species PK

IWP-051 Exhibits High Metabolic Stability Across Species Supporting Once-Daily Dosing Potential

IWP-051 demonstrates high metabolic stability in liver microsomes from mouse, rat, dog, monkey, and human [1]. Intrinsic clearance values are low across all species tested: mouse CLint = 18 μL/min/mg; rat CLint = 12 μL/min/mg; dog CLint = 8 μL/min/mg; monkey CLint = 15 μL/min/mg; human CLint = 10 μL/min/mg [1]. This stability profile translates to predicted hepatic extraction ratios well below 0.3 in all species, consistent with the observed low in vivo clearance [1].

sGC stimulator metabolic stability hepatic clearance

IWP-051 Binding Site Localized to Conserved Heme Domain Cleft Distinct from NO Binding Region

Using a photolyzable diazirine derivative of IWP-051 coupled with mass spectrometry, the binding site was localized to the β1 heme domain of sGC, specifically within a conserved cleft between two subdomains [1]. This binding site is distinct from the NO binding region. L12W/T48W substitutions within this binding pocket resulted in a 9-fold decrease in drug response, confirming functional relevance of this specific binding locus [1]. NMR studies further characterized IWP-051 binding to the H-NOX domain of Shewanella woodyi, revealing a single binding conformation that induces subdomain rotation and pocket closure [2].

sGC stimulator binding site structural biology

IWP-051 Is a Potent sGC Stimulator but Exhibits Lower Potency Than Clinical-Stage Porcn Inhibitors and Advanced sGC Stimulators

IWP-051 stimulates sGC with an EC50 of 290 nM in cellular cGMP accumulation assays [1]. For comparison, the Porcn inhibitors IWP-2, IWP-3, and IWP-4 exhibit IC50 values of 27 nM, 40 nM, and 25 nM respectively in Wnt reporter assays [2]. Clinical-stage Porcn inhibitor ETC-159 exhibits IC50 of 2.9 nM in β-catenin reporter assays [3]. Advanced sGC stimulators such as riociguat (BAY 63-2521) exhibit EC50 values of approximately 100-200 nM in similar assays. This potency differential reflects the distinct biological targets and assay formats, and users should select IWP-051 specifically for sGC stimulation research rather than Wnt pathway inhibition.

sGC stimulator potency EC50

IWP-051 Application Scenarios: Where This sGC Stimulator Provides Unique Research Value


Preclinical Pharmacokinetic/Pharmacodynamic Modeling of Orally Bioavailable sGC Stimulators

IWP-051 is an optimal reference compound for establishing cross-species PK/PD relationships in sGC pharmacology due to its well-characterized oral bioavailability (>40% in mouse, rat, and dog), low clearance (11-38 mL/min/kg across species), and extended half-life (>4 hours in rats) [1]. The compound's high metabolic stability across five species (CLint 8-18 μL/min/mg) [1] enables reliable allometric scaling and translational PK predictions. Its once-daily dosing potential in humans, inferred from preclinical PK parameters, makes it a valuable benchmark for optimizing dosing regimens of next-generation sGC stimulators [1].

Structural Biology of sGC Stimulator Binding and Conformational Dynamics

IWP-051 is uniquely suited for structural biology studies of sGC stimulator binding mechanisms. Its binding site has been definitively mapped through photoaffinity labeling and MS analysis to the conserved cleft between two subdomains of the sGC heme domain [1]. NMR structural studies with the H-NOX domain of Shewanella woodyi have characterized the conformational changes induced by IWP-051 binding, including subdomain rotation and pocket closure [2]. The availability of a photolyzable diazirine derivative of IWP-051 [1] further enables covalent capture of binding interactions for structural and proteomic studies. This level of structural characterization is unmatched for most research-grade sGC tool compounds.

ADME and Formulation Development Studies Requiring High Permeability and No P-gp Efflux

IWP-051 serves as an excellent control compound for in vitro ADME assays evaluating intestinal permeability and transporter interactions. The compound exhibits high passive permeability with complete absence of efflux in Caco-2 monolayers [1], confirming it is not a substrate for P-glycoprotein or other intestinal efflux transporters. Its >99% plasma protein binding [1] provides a benchmark for highly bound compounds in equilibrium dialysis studies. These well-defined ADME properties make IWP-051 a reliable reference for calibrating permeability assays, validating Caco-2 monolayer integrity, and assessing the impact of formulation excipients on compound permeability [1].

In Vivo Efficacy Studies in Cardiovascular and Fibrosis Disease Models

IWP-051 is appropriate for in vivo pharmacological studies of sGC stimulation in rodent models of cardiovascular disease and fibrosis. The compound's favorable oral PK profile—>40% bioavailability, Tmax >3 hours, and t1/2 >4 hours in rats [1]—supports once-daily oral dosing regimens that maintain target engagement throughout efficacy studies. IWP-051 achieves good alignment of potency, stability, selectivity, and pharmacodynamic effects [1], making it suitable for proof-of-concept studies where sustained sGC stimulation is required. It is particularly relevant for research programs investigating NO-sGC-cGMP signaling in hypertension, heart failure, pulmonary arterial hypertension, and fibrotic diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for IWP-051

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.